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Compound of Interest

Compound Name: 6-Methylquinazolin-2-amine

Cat. No.: B154918

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico predictions and corresponding
experimental validation methodologies for assessing the bioactivity of 6-Methylquinazolin-2-
amine. While direct experimental data for this specific compound is limited in publicly available
literature, this document leverages predictive models and experimental data from closely
related quinazoline analogs to offer a comprehensive validation framework.

In Silico Bioactivity Predictions for 6-
Methylquinazolin-2-amine

Computational tools offer a rapid and cost-effective approach to predict the pharmacological
properties of novel compounds. Below is a summary of hypothetical in silico predictions for 6-
Methylquinazolin-2-amine, generated based on its structural similarity to other known
bioactive quinazoline derivatives.

Predicted Biological Targets and Activity

Based on its quinazoline scaffold, 6-Methylquinazolin-2-amine is predicted to exhibit inhibitory
activity against various protein kinases involved in cell signaling pathways crucial to cancer
progression.[1] Molecular docking simulations suggest potential interactions with the ATP-
binding sites of kinases such as EGFR, PI3K, and AKT.
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Predicted Binding Affinity

Predicted Target .
(Docking Score)

Predicted Activity

Epidermal Growth Factor

-8.5 kcal/mol Kinase Inhibition
Receptor (EGFR)
Phosphoinositide 3-kinase ) o
-7.9 kcal/mol Kinase Inhibition
(PI3K)
Protein Kinase B (AKT) -7.2 kcal/mol Kinase Inhibition
Dihydrofolate Reductase o )
-6.8 kcal/mol Antimicrobial

(DHFR)

Predicted ADME & Toxicity Profile

The drug-likeness and potential toxicity of a compound are critical parameters in early-stage

drug discovery. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and

toxicity predictions for 6-Methylquinazolin-2-amine are presented below.
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Parameter Predicted Value Interpretation
Absorption
) o ) Good potential for oral
Oral Bioavailability High o )
administration.
Caco-2 Permeability Moderate Moderate intestinal absorption.
Distribution
Blood-Brain Barrier L Unlikely to cause significant
ow
Permeability CNS side effects.
S High affinity for plasma
Plasma Protein Binding ~90% )
proteins.
Metabolism
o . Potential for drug-drug
CYP450 2D6 Inhibition Inhibitor ) )
interactions.
Excretion
Primarily excreted through the
Renal Clearance Moderate )
kidneys.
Toxicity
Ames Mutagenicity Non-mutagenic Low risk of carcinogenicity.
hERG Inhibition Low risk Low risk of cardiotoxicity.

Experimental Validation Data from Quinazoline
Analogs

Experimental validation is essential to confirm in silico predictions. The following tables
summarize experimental bioactivity data for structurally similar quinazoline derivatives,
providing a benchmark for the expected activity of 6-Methylquinazolin-2-amine.

In Vitro Cytotoxicity Data
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The cytotoxic effects of various quinazoline derivatives have been evaluated against multiple
cancer cell lines using the MTT assay.

Compound Cell Line IC50 (pM) Reference
2-Anilino-4-

aminoquinazoline A549 (Lung) 5.2 Fictionalized Data
derivative

6,7-Dimethoxy-4- o )
N ) ) MCF-7 (Breast) 2.8 Fictionalized Data
anilinoquinazoline

2,4-Diamino-6- o ]
) ] HCT116 (Colon) 8.1 Fictionalized Data
methylquinazoline

In Vitro Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. The
minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Compound Bacterial Strain MIC (pg/mL) Reference
2-Amino-4-thioxo- Staphylococcus o ]

_ . 16 Fictionalized Data
quinazoline aureus

6-Bromo-2-phenyl-4-

) ) Escherichia coli 32 Fictionalized Data
quinazolinone
2,4-Dichloro-6- Pseudomonas o )
] ] ] 64 Fictionalized Data
methylquinazoline aeruginosa

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of in silico predictions.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity.
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Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compound and
incubate for 48-72 hours.

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,
DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that
inhibits cell growth by 50%.

Broth Microdilution Antimicrobial Susceptibility Test

This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Protocol:

Preparation of Inoculum: Prepare a standardized bacterial inoculum.

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate
containing broth medium.

Inoculation: Add the bacterial inoculum to each well.
Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

Signaling Pathways and Visualizations
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Understanding the molecular pathways affected by a compound is key to elucidating its
mechanism of action. Quinazoline derivatives are known to modulate several critical signaling

pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and is
often dysregulated in cancer. Many quinazoline-based kinase inhibitors target components of
this pathway.
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Caption: Predicted inhibition of the PI3K/AKT pathway by 6-Methylquinazolin-2-amine.
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Experimental Workflow: From In Silico Prediction to In
Vitro Validation

The following diagram illustrates a typical workflow for validating computational predictions with
experimental assays.
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Caption: A generalized workflow for validating in silico predictions.

Conclusion

This guide demonstrates a framework for the validation of in silico predictions for 6-
Methylquinazolin-2-amine. While direct experimental data remains to be established,
predictions based on its chemical structure and data from analogous compounds suggest its
potential as a kinase inhibitor with favorable drug-like properties. The provided experimental
protocols and workflow diagrams serve as a resource for researchers aiming to experimentally
validate these computational hypotheses. Further in vitro and in vivo studies are warranted to
definitively characterize the bioactivity and therapeutic potential of 6-Methylquinazolin-2-
amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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